Diosmetin 3',7-Diglucuronide-d3
Description
Contextualizing Glucuronidated Flavonoid Metabolites in Contemporary Scientific Inquiry
When flavonoids are consumed, they are rarely absorbed in their original form. Instead, they undergo extensive metabolism in the intestine and liver. tandfonline.com One of the primary metabolic pathways is glucuronidation, a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov This process attaches glucuronic acid moieties to the flavonoid structure, significantly increasing its water solubility and facilitating its circulation and eventual excretion. nih.gov
The position and extent of glucuronidation can profoundly influence the biological activity of the parent flavonoid. nih.gov While sometimes diminishing the original effect, in other cases, the glucuronidated metabolite may exhibit unique or enhanced activities. nih.govnih.gov Consequently, contemporary research increasingly focuses on these metabolites as the biologically relevant compounds in vivo. tandfonline.comacs.org Studying glucuronidated flavonoids is essential for accurately interpreting the mechanisms behind the health effects attributed to dietary flavonoid intake. acs.org The biosynthesis of these metabolites for research purposes can be achieved through various methods, including organic synthesis and enzymatic approaches. nih.gov
Rationale for Dedicated Academic Research on Diosmetin (B1670712) 3',7-Diglucuronide-d3
The dedicated academic focus on Diosmetin 3',7-Diglucuronide-d3 stems from its utility as a stable isotope-labeled internal standard in pharmacokinetic and metabolic research. Following oral administration, diosmin (B1670713) is hydrolyzed to its aglycone, diosmetin, which is then rapidly absorbed and converted into glucuronide conjugates. nih.govnih.gov Studies have confirmed that diosmetin-3-O-glucuronide is a major circulating metabolite in humans. nih.govnih.gov
The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. This process, known as deuteration, increases the molecular weight of the compound without significantly altering its chemical properties. nih.gov The key advantage of using a deuterated standard like this compound is in quantitative analysis using mass spectrometry. nih.gov It allows for precise measurement of the non-deuterated metabolite in biological samples (e.g., plasma or urine) by minimizing analytical variability and improving the accuracy of detection. nih.govnih.gov Therefore, this specific compound is not studied for its own therapeutic effects but is synthesized as a critical analytical tool to enable rigorous investigation of diosmetin's metabolism and bioavailability. cymitquimica.com
Historical Trajectory and Current Paradigms in Diosmetin Derivative Research
Research on diosmetin and its parent glycoside, diosmin, has a history rooted in the study of natural products for vascular health. nih.govfrontiersin.org Diosmin was first isolated in 1925, and its use as a phlebotonic agent is well-established. frontiersin.org Early research focused on the biological activities of diosmetin itself, revealing antioxidant, anti-inflammatory, and anticancer properties in various experimental models. mdpi.commdpi.com
A significant paradigm shift in the research occurred with the growing understanding of pharmacokinetics, which highlighted the poor bioavailability of diosmetin as a major hurdle. nih.govnih.gov This realization redirected scientific efforts toward understanding its metabolism and synthesizing new derivatives to improve solubility and biological potency. nih.govnih.gov Current research paradigms are characterized by several key trends:
Metabolite-Centric Studies: A move away from studying the parent aglycone in isolation to investigating the biological effects of its major metabolites, such as glucuronides. nih.gov
Synthesis of Novel Derivatives: Chemical modification of the diosmetin structure to create derivatives with enhanced properties. This includes creating ethers, esters, and introducing different functional groups to modulate activity. nih.govmdpi.com
Advanced Analytical Methods: The development and use of sophisticated tools, like deuterated standards, to conduct precise pharmacokinetic studies that inform how these compounds behave in a biological system. nih.gov
Biotechnological Production: Exploring synthetic biology and metabolic engineering in organisms like Nicotiana benthamiana and E. coli to produce diosmin and its precursors sustainably. frontiersin.org
This evolution reflects a maturing field of research, moving from initial discovery to the nuanced investigation required for potential therapeutic development.
Data Tables
Table 1: Chemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Diosmetin | C₁₆H₁₂O₆ | 300.26 | 520-34-3 |
| Diosmetin 3',7-Diglucuronide | C₂₈H₂₈O₁₈ | 652.51 | 152503-51-0 |
| Diosmetin 7-O-β-D-Glucuronide-d3 Sodium Salt | C₂₂H₁₉D₃NaO₁₂ | 501.39 | Not Available |
Data sourced from PubChem and other chemical supplier databases. nih.govcymitquimica.combiosynth.comuni.lu
Properties
Molecular Formula |
C₂₈H₂₅D₃O₁₈ |
|---|---|
Molecular Weight |
655.53 |
Synonyms |
β-D-Glucopyranosiduronic acid, 5-[7-(β-D-glucopyranuronosyloxy)-5-hydroxy-4-oxo-4H-1-benzopyran-2-yl]-2-methoxyphenyl-d3 |
Origin of Product |
United States |
Cutting Edge Analytical Techniques for the Characterization and Quantification of Diosmetin 3 ,7 Diglucuronide D3 in Complex Matrices
High-Resolution Mass Spectrometry for Metabolite Identification and Quantification Research
High-resolution mass spectrometry (HRMS) stands as a cornerstone in metabolomics, offering unparalleled sensitivity and specificity for the analysis of compounds like diosmetin (B1670712) 3',7-diglucuronide-d3 in intricate biological matrices.
Development of LC-MS/MS Methods for Trace Analysis and Metabolite Profiling
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the trace analysis and metabolite profiling of diosmetin glucuronides. nih.govnih.govresearchgate.net The development of robust LC-MS/MS methods is essential for separating the analyte of interest from a complex mixture and achieving sensitive quantification.
Method development typically involves the optimization of several key parameters. For the chromatographic separation, various columns can be employed, such as Ascentis RP-Amide, HALO C18, and Discovery HSF5, each offering different selectivity for diosmetin and its glucuronide metabolites. nih.govnih.govresearchgate.net Gradient elution with a mobile phase consisting of solvents like methanol (B129727), acetonitrile, and water, often with additives like formic acid, is commonly used to achieve optimal separation. nih.govresearchgate.netdiva-portal.org
For detection, tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govresearchgate.netnih.gov In the case of diosmetin diglucuronide, a specific precursor-to-product ion transition is monitored. For instance, the transition of m/z 653.1 to m/z 300.8 has been utilized for the analysis of diosmetin-3,7-O-diglucuronide. nih.gov The use of a deuterated internal standard, such as diosmetin 3',7-diglucuronide-d3, is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. researchgate.net
These methods are validated according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, limit of quantification, selectivity, and stability to ensure reliable and reproducible results. nih.govresearchgate.net The application of such validated LC-MS/MS methods has been instrumental in pharmacokinetic studies, enabling the measurement of diosmetin and its glucuronide metabolites in plasma and urine. nih.govnih.govresearchgate.net
Below is an interactive data table summarizing typical LC-MS/MS parameters for the analysis of diosmetin glucuronides:
| Parameter | Value | Reference |
| Column | HALO C18 (50 x 0.3 mm, 2.7 µm) | nih.govnih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Flow Rate | 10 µL/min | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| MS Instrument | Triple Quadrupole or QTRAP | nih.gov |
| MRM Transition (Diosmetin-3,7-diglucuronide) | 653.1 -> 300.8 | nih.gov |
| Internal Standard | Deuterated Analog (e.g., this compound) | researchgate.net |
Fragmentation Pathway Analysis and Isomeric Differentiation using Mass Spectrometry
Understanding the fragmentation pathways of diosmetin glucuronides in tandem mass spectrometry is critical for their structural confirmation and for differentiating between isomers. nih.govresearchgate.netmdpi.com When subjected to collision-induced dissociation (CID), flavonoid glycosides typically exhibit characteristic fragmentation patterns.
For diosmetin glucuronides, a primary fragmentation event is the neutral loss of the glucuronic acid moiety (176 Da), resulting in the formation of the diosmetin aglycone fragment. nih.govresearchgate.netmdpi.com Further fragmentation of the diosmetin aglycone can occur through the loss of a methyl group (CH3), methanol (CH3OH), or through retro-Diels-Alder (RDA) cleavage of the C-ring. nih.govresearchgate.net
A significant challenge in the analysis of diosmetin glucuronides is the differentiation of isomers, such as diosmetin-3-O-glucuronide and diosmetin-7-O-glucuronide, which are isobaric and often produce very similar MS/MS spectra. nih.govresearchgate.net In many cases, conventional MS/MS techniques may not provide sufficient information to distinguish these isomers definitively. nih.gov High-resolution mass spectrometry can aid in confirming the elemental composition of fragment ions, but may not resolve isomeric ambiguity. mdpi.com
The table below outlines the characteristic fragmentation of diosmetin glucuronides:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description | Reference |
| 653.1 (Diosmetin diglucuronide) | 477.1 | Loss of one glucuronide moiety | nih.gov |
| 653.1 (Diosmetin diglucuronide) | 301.1 | Diosmetin aglycone | nih.gov |
| 477.1 (Diosmetin monoglucuronide) | 301.1 | Loss of glucuronide moiety | nih.gov |
| 301.1 (Diosmetin) | 286.1 | Loss of methyl group (CH3) | nih.gov |
| 301.1 (Diosmetin) | 257.0 | RDA cleavage of C-ring | researchgate.net |
Application of Ion Mobility Mass Spectrometry in Structural and Isomeric Research
Ion mobility spectrometry (IMS) coupled with mass spectrometry (IM-MS) has emerged as a powerful tool for the separation and characterization of isomeric molecules, including flavonoid glucuronides. nih.govresearchgate.netosti.gov IMS separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation to liquid chromatography and mass spectrometry.
This technique has proven particularly valuable for differentiating between diosmetin glucuronide isomers that are indistinguishable by conventional LC-MS/MS. nih.govnih.govresearchgate.net By measuring the drift time of the ions through a gas-filled drift tube, IM-MS can separate isomers with different collision cross-sections (CCS), which is a measure of their three-dimensional shape. unipr.it
For example, differential ion mobility spectrometry (DMS), a type of IM-MS, has been successfully employed to confirm that diosmetin-3-O-glucuronide is the major circulating metabolite of diosmin (B1670713) in human urine. nih.govnih.govresearchgate.net The separation of the isobaric monoglucuronides was achieved by optimizing DMS parameters such as the separation voltage and compensation voltage. nih.gov The agreement between theoretical and experimental CCS values can further support the identification of isomeric forms. unipr.it
Nuclear Magnetic Resonance Spectroscopy for Definitive Structural Elucidation of Diosmetin Glucuronides
While mass spectrometry provides invaluable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of molecules, including the precise determination of glucuronide linkages and isotopic labeling positions in this compound. nih.govnih.gov
Advanced 1D and 2D NMR Techniques in Glucuronide Linkage Determination
Determining the exact position of the glucuronide moiety on the diosmetin scaffold is crucial for unambiguous identification. One-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for this purpose. nih.govnih.govsigmaaldrich.com
1D ¹H NMR provides initial information on the proton chemical shifts, but complex molecules often exhibit significant signal overlap. youtube.com 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these overlaps and establish connectivity between atoms. diva-portal.orgyoutube.com
COSY spectra reveal proton-proton couplings within the same spin system, helping to trace the connectivity within the sugar and aglycone moieties. youtube.com
HSQC spectra correlate protons directly to their attached carbons, providing the chemical shifts of the carbon atoms. diva-portal.org
HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the glycosidic linkage, as a correlation will be observed between the anomeric proton of the glucuronic acid and the carbon atom of the diosmetin aglycone to which it is attached. diva-portal.orgacs.org
The chemical shift of the anomeric proton and carbon of the glucuronic acid can also provide information about the stereochemistry of the glycosidic bond (α or β). acs.orgnih.gov
Verification of Isotopic Purity and Labeling Positions using NMR Spectroscopy
For isotopically labeled compounds like this compound, NMR spectroscopy is essential for verifying the isotopic purity and determining the precise location of the deuterium (B1214612) labels. rsc.orgsigmaaldrich.comnih.gov
¹H NMR can be used to determine the degree of deuteration by comparing the integrals of the signals from the deuterated positions with those of non-deuterated positions or an internal standard. studymind.co.ukwiley.com The absence or significant reduction of a proton signal at a specific position indicates deuterium incorporation. studymind.co.uk
²H (Deuterium) NMR directly observes the deuterium nuclei, providing a clean spectrum without interference from protons. sigmaaldrich.comnih.gov This allows for the direct quantification of deuterium at different sites within the molecule. sigmaaldrich.com
¹³C NMR is also sensitive to isotopic substitution. The presence of a deuterium atom on a carbon causes a characteristic upfield shift (isotope shift) in the ¹³C signal and can change the multiplicity of the signal due to ¹³C-²H coupling. cdnsciencepub.comresearchgate.net Two-dimensional techniques like ¹H-¹³C HSQC with deuterium decoupling can be powerful for confirming the stereochemistry of deuterium labeling at methylene (B1212753) groups. cdnsciencepub.com A combination of ¹H and ²H NMR is often considered a robust method for accurately determining the isotopic abundance of deuterated compounds. nih.govwiley.com
In Vitro and in Vivo Metabolic Fate Research of Diosmetin 3 ,7 Diglucuronide and Its Deuterated Analogues
Enzymatic Biotransformation Studies Utilizing Recombinant Enzymes and Microsomal Preparations
The biotransformation of diosmetin (B1670712) is a critical determinant of its bioavailability and physiological activity. This process is primarily mediated by phase II conjugating enzymes and phase I metabolizing enzymes.
Research on the Role of UDP-Glucuronosyltransferases (UGTs) in Diosmetin Glucuronidation
Glucuronidation, catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, is a major phase II metabolic pathway that converts lipophilic compounds into more water-soluble glucuronides, facilitating their elimination. nih.govnih.govwikipedia.org This process involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. nih.govwikipedia.org UGTs are primarily located in the endoplasmic reticulum of liver cells, but are also expressed in extrahepatic tissues like the gastrointestinal tract and kidneys. nih.govnih.gov The human UGT superfamily is divided into families, with the UGT1A and UGT2B subfamilies being key to the metabolism of therapeutic drugs. nih.gov
In vitro studies using rat liver microsomal preparations have demonstrated that diosmetin undergoes rapid glucuronidation. nih.gov This suggests that flavonoids like diosmetin may be conjugated by a specific isoform of UDP-glucuronosyltransferase. nih.gov Research has highlighted UGT1A1 and UGT1A9 as two of the most important and abundantly expressed isoforms due to their significant catalyzing capabilities and clinical relevance. frontiersin.org In humans, after the precursor diosmin (B1670713) is hydrolyzed to its aglycone, diosmetin, it is further metabolized into conjugates. nih.govpsu.edu Methodologies have been developed to quantify potential glucuronide metabolites, including diosmetin-3-O-glucuronide, diosmetin-7-O-glucuronide, and diosmetin-3,7-O-diglucuronide, in human plasma and urine. nih.govpsu.edu
Table 1: UGT Enzymes in Diosmetin Metabolism
| Enzyme/Family | Role/Finding | Source |
|---|---|---|
| UGT Superfamily | Catalyzes the primary pathway for conjugating and eliminating diosmetin. | nih.govnih.gov |
| UGT1A1 & UGT1A9 | Considered representative and clinically relevant isoforms for glucuronidation reactions. | frontiersin.org |
| Specific UGT Isoform (in rats) | Suggested by in vitro studies with liver microsomes to be specifically involved in flavonoid conjugation. | nih.gov |
Investigation of Cytochrome P450 (CYP) Mediated Metabolism of Diosmetin Precursors
Cytochrome P450 (CYP) enzymes are central to phase I metabolism, typically involving oxidation, reduction, and hydrolysis reactions that prepare compounds for phase II conjugation. asu.edu Studies assessing the effects of diosmetin on CYP activity in human liver microsomes found that diosmetin inhibits CYP2C8 activity in a concentration-dependent manner. nih.gov
Kinetic analysis revealed that diosmetin acts as a reversible, mixed-type inhibitor of CYP2C8. nih.gov This means it both increases the substrate concentration required to reach half of the maximum velocity (Km) and decreases the maximum velocity (Vmax) of the reaction. nih.gov The mean inhibition constant (Ki) was determined to be 3.13 µM. nih.gov Molecular docking simulations suggest that the binding site for diosmetin on the CYP2C8 enzyme overlaps with the substrate-binding site, providing a structural basis for the observed inhibition. nih.gov
Table 2: CYP Enzyme Interaction with Diosmetin
| Enzyme | Interaction Type | Kinetic Parameter (Ki) | Mechanism | Source |
|---|---|---|---|---|
| CYP2C8 | Reversible, Mixed-Type Inhibition | 3.13 ± 0.11 µM | Increases Km and decreases Vmax of paclitaxel (B517696) oxidation. | nih.gov |
Cellular Metabolism and Transport Research in Isolated Cell Line Models
To understand the complete disposition of a compound, its movement into, out of, and within cells must be characterized.
Elucidation of Cellular Uptake and Efflux Mechanisms in In Vitro Systems
The process of drug elimination via glucuronidation involves two sequential steps: the formation of the glucuronide and its subsequent excretion from the cell. plos.org Due to their increased hydrophilicity, glucuronide conjugates are generally impermeable to cell membranes and require active transport for their efflux. plos.org Key transporters involved in this process include the breast cancer resistance protein (BCRP) and members of the multidrug resistance-associated protein (MRP) family. plos.org
The coordinated action of metabolizing enzymes and efflux transporters, often termed "glucuronidation-transport interplay," is critical in determining the oral bioavailability and pharmacokinetics of drugs that undergo glucuronidation. plos.org Studies using transfected cell lines, such as HeLa cells, are a common method to investigate the specific roles of these transporters. plos.org For instance, research on demethoxycurcumin-O-glucuronides in UGT1A1-transfected HeLa cells demonstrated that chemical inhibition of BCRP and MRPs led to a significant decrease in the excretion rate and a corresponding increase in intracellular accumulation of the glucuronides. plos.org Silencing experiments further identified BCRP, MRP1, and MRP3 as the primary transporters responsible for the efflux of these conjugates. plos.org
Table 3: Cellular Efflux Transporters for Glucuronidated Flavonoids
| Transporter | Function | Significance | Source |
|---|---|---|---|
| BCRP (Breast Cancer Resistance Protein) | Active efflux of glucuronide conjugates from the cell. | A primary contributor to the cellular disposition of glucuronides. | plos.org |
| MRP1 (Multidrug Resistance-Associated Protein 1) | Active efflux of glucuronide conjugates from the cell. | A significant contributor to the excretion of glucuronides. | plos.org |
| MRP3 (Multidrug Resistance-Associated Protein 3) | Active efflux of glucuronide conjugates from the cell. | A significant contributor to the excretion of glucuronides. | plos.org |
Intracellular Localization and Fate of Diosmetin Glucuronides
Following their synthesis in the endoplasmic reticulum, the primary fate of diosmetin glucuronides is rapid efflux from the cell, mediated by transporters like BCRP and MRPs. plos.org This efficient transport minimizes intracellular accumulation. However, studies on the localization of other exogenously supplied enzymes, such as beta-glucuronidase in cultured fibroblasts, show that when internalized, these enzymes can be localized to lysosomal fractions. nih.gov This localization was confirmed by observing a latent activity that was unmasked after membrane disruption. nih.gov Within these heavier lysosomal particles, the enzyme was relatively stable and could participate in the catabolism of accumulated substrates. nih.gov While this provides a potential model for the intracellular fate of glucuronides if they are retained, the predominant pathway for newly synthesized diosmetin glucuronides is active transport out of the cell.
Animal Model Studies on Absorption, Distribution, Metabolism, and Excretion (ADME)
In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a compound. Research in rats has provided significant insights into the ADME of diosmetin.
Following oral administration in rats, diosmetin is subject to rapid and extensive metabolism. nih.govresearchgate.net No free, unchanged diosmetin is detected in the blood or urine, indicating that it is almost completely converted into its conjugated forms. nih.gov The compound circulates in the blood as glucuronides, which are found at high levels for at least six hours post-administration before being excreted in the urine. nih.gov
Table 4: ADME Profile of Diosmetin in a Rat Model
| ADME Parameter | Finding | Source |
|---|---|---|
| Absorption/Metabolism | Rapid and extensive first-pass metabolism; no free diosmetin found in plasma or urine. | nih.gov |
| Distribution | Circulates in blood plasma primarily as glucuronide conjugates. | nih.gov |
| Metabolites Identified | Four different glucuronides detected; major forms are diosmetin-3'-glucuronide and diosmetin-7,3'-diglucuronide. | nih.govresearchgate.net |
| Excretion | Glucuronide conjugates are excreted in the urine. | nih.govresearchgate.net |
Pharmacokinetic Profiling and Bioavailability Research in Preclinical Animal Models
Pharmacokinetic studies in preclinical animal models, primarily rats, have revealed that diosmetin, the aglycone of diosmin, is rapidly absorbed following oral administration. However, its bioavailability is generally low due to extensive metabolism. nih.gov Free diosmin or its aglycone, diosmetin, are often undetectable in plasma, with the circulating forms being predominantly glucuronide and sulfate (B86663) conjugates. researchgate.net
Research has shown that after oral administration of a combination of diosmin and hesperidin (B1673128) to rats, only diosmetin (as free form plus its glucuronide conjugate) could be quantified in plasma. researchgate.net The bioavailability of diosmetin in this context was found to be 3.62 ± 0.36%. researchgate.net Studies on different formulations have aimed to improve this low bioavailability. For instance, a diosmetin-7-glucoside-γ-cyclodextrin (DIOSG-CD) inclusion complex showed a dramatically higher bioavailability—approximately 800-fold greater—compared to diosmin when administered to Sprague-Dawley rats. oup.com Similarly, formulating diosmetin into liposomes has been shown to increase its bioavailability and prolong its circulation time in rats compared to the free form. nih.gov
The pharmacokinetic parameters of diosmetin and its metabolites have been characterized in several studies. After intravenous administration of diosmetin-7-o-β-d-glucoside to rats, a rapid elimination was observed. tandfonline.com In studies with perfused rat livers, both diosmin and diosmetin were found to disappear quickly from the perfusion medium, indicating rapid hepatic metabolism. nih.gov
Pharmacokinetic Parameters of Diosmetin and its Metabolites in Rats
| Compound Administered | Measured Analyte | Animal Model | Cmax | Tmax | Bioavailability | Reference |
|---|---|---|---|---|---|---|
| Diosmin/Hesperidin Combination | Diosmetin (free + glucuronide) | Rat | 13 ng/mL | - | 3.62 ± 0.36% | researchgate.net |
| Diosmetin-7-glucoside-γ-cyclodextrin (DIOSG-CD) | Diosmetin | Sprague-Dawley Rat | ~400-fold higher than Diosmin | 6 hours faster than Diosmin | ~800-fold higher than Diosmin | oup.com |
| Diosmin | Diosmetin | Healthy Volunteers | ~400 ng/mL | 1 hour | - | regulations.gov |
Tissue Distribution and Accumulation Research of Diosmetin Metabolites
Following absorption and metabolism, diosmetin metabolites are distributed to various tissues. Studies in rats have shown that after oral administration of diosmin, which is metabolized to diosmetin, its metabolites are found in several tissues, including the liver and kidneys. nih.gov The large volume of distribution observed in pharmacokinetic studies suggests that diosmetin is widely taken up by tissues. researchgate.net
Research has indicated that diosmetin treatment can lead to a reduction in fat accumulation in the liver and epididymal tissues in mice fed a high-fat, high-sucrose diet. nih.gov Furthermore, diosmetin has been shown to increase intracellular ATP levels in both kidney and liver cells, suggesting a direct metabolic impact on these organs. nih.gov In studies on rats with myocardial infarction, diosmetin has been shown to be cardioprotective, indicating its distribution to and activity in heart tissue. mdpi.com
Excretion Pathways and Metabolite Profiling in Animal Biofluids
The excretion of diosmetin is characterized by extensive metabolic conversion prior to elimination. The parent compound, diosmetin, is typically not detected in biological samples after administration, indicating its rapid transformation into various metabolites. nih.gov The primary metabolic pathways for diosmetin are phase II conjugation reactions, namely glucuronidation and sulfation. nih.govresearchgate.net
In-depth metabolite profiling in rats has identified a large number of diosmetin metabolites. One study identified as many as 46 different metabolites in rat biological samples, including urine, plasma, and feces. nih.gov The common metabolic transformations include methylation, demethylation, hydroxylation, glycosylation, glucuronidation, diglucuronidation, and sulfation. nih.govresearchgate.net
Glucuronide conjugates are the most prominently reported metabolites in circulation and excretion. Studies have specifically identified diosmetin-3-O-glucuronide, diosmetin-7-O-glucuronide, and diosmetin-7,3'-diglucuronide in the blood and urine of rats. nih.govnih.gov Diosmetin-3-O-glucuronide has been identified as a major circulating metabolite in both human plasma and urine. nih.gov
The primary route of excretion for these metabolites is through the urine. nih.govresearchgate.net However, biliary excretion also plays a role, with diosmetin being excreted into the bile as glucuronide and sulfate conjugates in perfused rat liver models. nih.gov While urinary excretion is significant, fecal excretion of a portion of the metabolites also occurs. nih.gov
Identified Diosmetin Metabolites in Animal Biofluids
| Metabolite | Biofluid | Animal Model | Metabolic Pathway | Reference |
|---|---|---|---|---|
| Diosmetin-3'-glucuronide | Blood, Urine | Rat | Glucuronidation | nih.gov |
| Diosmetin-7,3'-diglucuronide | Blood | Rat | Diglucuronidation | nih.gov |
| Diosmetin-3-O-glucuronide | Plasma, Urine | Human | Glucuronidation | nih.gov |
| Diosmetin-7-O-glucuronide | Plasma, Urine | Human | Glucuronidation | nih.gov |
| Sulfate conjugates | Bile | Rat | Sulfation | nih.gov |
Mechanistic Investigations of Diosmetin 3 ,7 Diglucuronide at the Molecular and Cellular Levels
Research into Molecular Interactions with Biological Targets
The interaction of diosmetin (B1670712) and its metabolites with specific biological molecules is a key area of investigation to understand their pharmacological effects. These interactions can lead to the modulation of enzyme activity and receptor signaling.
Enzyme Modulation and Inhibition Studies
Diosmetin has been identified as an inhibitor of several enzymes, which is a critical aspect of its biological activity. The glucuronidation of flavonoids like diosmetin may also be mediated by specific enzyme isoforms.
Key Research Findings on Enzyme Modulation by Diosmetin:
| Enzyme | Finding | Reference |
| Cytochrome P450 1A1 (CYP1A1) | Diosmetin acts as an inhibitor. | caymanchem.com |
| Cytochrome P450 1B1 (CYP1B1) | Diosmetin demonstrates inhibitory activity against this enzyme. | caymanchem.com |
| Cytochrome P450 2C9 (CYP2C9) | Diosmetin is a potent inhibitor of this enzyme. | researchgate.net |
| Acetylcholinesterase (AChE) | Investigated for its potential inhibitory effects. | nih.gov |
| Butyrylcholinesterase (BuChE) | Studied for its potential inhibitory properties. | nih.gov |
| UDP-glucuronosyltransferase (UGT) | A specific isoform may be responsible for the glucuronidation of flavonoids like diosmetin. | nih.gov |
Receptor Binding and Ligand-Target Interaction Research
Emerging research using computational and experimental models has begun to elucidate the direct interactions of diosmetin with cellular receptors and other protein targets.
Receptor and Protein Interactions of Diosmetin:
| Receptor/Protein | Interaction Details | Research Context | Reference |
| Muscarinic Receptors | The diuretic effect of diosmetin was diminished by a muscarinic receptor antagonist, suggesting involvement in its mechanism of action. | Diuretic potential study in rats. | researchgate.net |
| Epidermal Growth Factor Receptor (EGFR) | Molecular docking studies showed a strong binding affinity of diosmetin to EGFR. | Bioinformatics study on breast cancer and COVID-19. | frontiersin.org |
| AKT1 | Diosmetin exhibited excellent binding to the AKT1 protein in molecular docking analyses. | Bioinformatics study on breast cancer and COVID-19. | frontiersin.org |
| Glycogen Synthase Kinase 3 Beta (GSK3B) | Strong binding interactions were observed between diosmetin and GSK3B in computational models. | Bioinformatics study on breast cancer and COVID-19. | frontiersin.org |
Cellular Signaling Pathway Modulation Research In Vitro
The biological effects of diosmetin and its metabolites are often the result of their ability to modulate complex intracellular signaling pathways, which in turn affects cellular processes and gene expression.
Impact on Intracellular Signal Transduction Cascades
Research has identified several key signaling molecules and pathways that are influenced by diosmetin.
Signaling Molecules and Pathways Modulated by Diosmetin:
| Signaling Molecule/Pathway | Effect of Diosmetin | Reference |
| EGFR Signaling | Potential for modulation based on direct binding. | frontiersin.org |
| PI3K/AKT Pathway (PIK3R1, AKT1) | Identified as a target for diosmetin's effects. | frontiersin.org |
| SRC, FYN | These non-receptor tyrosine kinases are potential targets. | frontiersin.org |
| CDK1 | Implicated as a core gene regulated by diosmetin. | frontiersin.org |
Gene Expression and Proteomic Alterations in Cell-Based Models
Studies have shown that diosmetin can alter the expression of various genes and proteins, which underlies its therapeutic potential. Bioinformatics analyses have highlighted a set of core genes that may be regulated by diosmetin in the context of certain diseases. frontiersin.org
Antioxidant and Anti-inflammatory Mechanisms Research In Vitro and in Preclinical Models
A significant body of research has focused on the antioxidant and anti-inflammatory properties of diosmetin and its metabolites. These effects are attributed to their ability to counteract oxidative stress and modulate inflammatory responses.
The major metabolite of diosmin (B1670713), diosmetin-3-O-β-d-glucuronide, has demonstrated both anti-inflammatory and antioxidant effects in ex vivo human skin models. mdpi.comnih.gov In a model of inflammation, this metabolite was found to reduce the secretion of the pro-inflammatory cytokine interleukin-8 (IL-8). mdpi.com In an oxidative stress model, it led to a decrease in hydrogen peroxide levels. mdpi.com
Diosmetin itself has shown the ability to prevent increases in reactive oxygen species (ROS) and malondialdehyde (MDA) levels, which are markers of oxidative stress. caymanchem.com In a preclinical model of chronic asthma, diosmetin was found to reduce lung inflammation by decreasing the number of inflammatory cells such as eosinophils and neutrophils. caymanchem.com
Summary of Antioxidant and Anti-inflammatory Findings:
| Compound | Model | Key Findings | Reference |
| Diosmetin-3-O-β-d-glucuronide | Ex vivo human skin (inflammation model) | Decreased secretion of IL-8. | mdpi.com |
| Diosmetin-3-O-β-d-glucuronide | Ex vivo human skin (oxidative model) | Reduced hydrogen peroxide levels. | mdpi.com |
| Diosmetin | In vitro erythrocyte assay | Prevented increases in ROS and MDA levels. | caymanchem.com |
| Diosmetin | Mouse model of chronic asthma | Inhibited lung goblet cell hyperplasia and collagen deposition; decreased eosinophils and neutrophils in bronchoalveolar lavage fluid. | caymanchem.com |
Elucidation of Reactive Oxygen Species Scavenging Pathways
Research indicates that the antioxidant properties of diosmetin and its metabolites may stem more from modulating enzymes involved in ROS production rather than direct ROS scavenging. mdpi.com For instance, in a model of diabetic nephropathy, the parent compound diosmin was shown to significantly increase the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866). mdpi.com Similarly, diosmetin itself has been shown to restore the activities of intracellular antioxidant enzymes like SOD, glutathione peroxidase (GPx), and CAT to normal levels in the face of chemically-induced oxidative stress. acs.org This suggests a mechanism that involves bolstering the cell's own enzymatic defense systems.
In ex vivo studies using human skin models, Diosmetin-3-O-β-d-glucuronide, a major metabolite, demonstrated significant antioxidative activity by reducing hydrogen peroxide levels and inhibiting the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) following UVB-induced oxidative stress. mdpi.comnih.gov This protective effect against free radical release was observed to be concentration-dependent, with a maximal effect seen at 2700 pg/mL. nih.govnih.gov Further studies have shown that diosmetin can effectively reduce AAPH-induced erythrocyte hemolysis and inhibit intracellular ROS generation. acs.orgresearchgate.net
Modulation of Inflammatory Mediators and Cytokine Production in Cellular and Organotypic Culture Models
Diosmetin and its glucuronide metabolites have demonstrated significant anti-inflammatory properties by modulating the production of various inflammatory mediators and cytokines. These effects are largely attributed to the regulation of key signaling pathways, most notably the nuclear factor-κB (NF-κB) pathway. nih.gov
In ex vivo human skin organ cultures, Diosmetin-3-O-β-d-glucuronide was shown to significantly decrease the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8) when stimulated by substance P, an inducer of inflammation. mdpi.comnih.govresearchgate.net This effect was dose-dependent, with a maximal reduction of 49.6% observed at a concentration of 2700 pg/mL. mdpi.comnih.gov
Studies on various cellular models further corroborate these findings. In human skin fibroblasts stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, both diosmin and its aglycone, diosmetin, reduced the levels of pro-inflammatory cytokines IL-6 and IL-1β, as well as the inflammatory mediator prostaglandin (B15479496) E2 (PGE2) and the enzyme cyclooxygenase-2 (COX-2). nih.gov Notably, diosmetin showed a stronger modulatory effect on these pro-inflammatory factors than diosmin. nih.gov
The anti-inflammatory action of diosmetin extends to other cell types as well. In murine microglia, diosmetin inhibited the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov In human rheumatoid arthritis fibroblast-like synoviocytes, diosmetin treatment decreased the levels of IL-1β, IL-6, and IL-8. nih.gov Furthermore, in primary cultured rat hepatocytes, diosmetin and other related flavones suppressed NO production and decreased the mRNA levels of iNOS and pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com
The underlying mechanism for these anti-inflammatory effects often involves the inhibition of the NF-κB signaling pathway. For example, in a mouse model, oral administration of diosmin was found to inhibit the phosphorylation of IκB-α and NF-κB subunits in a dose-dependent manner, leading to a reduction in IL-1β. mdpi.com
Table 1: Effect of Diosmetin and its Glucuronide on Inflammatory Mediators in Cellular and Organotypic Models
| Compound | Model System | Inducer of Inflammation | Mediator/Cytokine | Observed Effect | Reference |
|---|---|---|---|---|---|
| Diosmetin-3-O-β-d-glucuronide | Ex vivo human skin explants | Substance P | IL-8 | Significant decrease in secretion | mdpi.comnih.gov |
| Diosmetin | Human skin fibroblasts | Lipopolysaccharide (LPS) | IL-6, IL-1β, COX-2, PGE2 | Reduced levels | nih.gov |
| Diosmetin | N-11 murine microglia | Advanced glycation end products (AGEs) | Nitric Oxide (NO), TNF-α | Inhibited production (dose-dependent) | nih.gov |
| Diosmetin | MH7A human RA fibroblast-like synoviocytes | TNF-α | IL-1β, IL-6, IL-8 | Decreased levels | nih.gov |
| Diosmetin | Primary cultured rat hepatocytes | Interleukin-1β (IL-1β) | Nitric Oxide (NO), TNF-α, IL-6 | Suppressed production | mdpi.com |
Research on Interactions with Gut Microbiota and Microbial Biotransformation of Glucuronides
The bioavailability and biological activity of flavonoids like diosmetin are heavily influenced by their interaction with the gut microbiota. After oral ingestion, flavonoid glycosides, such as diosmin, are not readily absorbed in their intact form. Instead, they undergo hydrolysis by enzymes produced by the gut microbiome to their aglycone form, which is then absorbed. mdpi.comresearchgate.net
Specifically, diosmin is rapidly hydrolyzed by gut microbial enzymes to its aglycone, diosmetin. mdpi.comresearchgate.net This free diosmetin is then absorbed and subsequently metabolized in the body, primarily through glucuronidation, to form conjugates like Diosmetin 3',7-Diglucuronide. mdpi.comresearchgate.net Diosmetin-3-O-β-d-glucuronide has been identified as the major circulating metabolite of diosmin in humans. mdpi.comresearchgate.net This process of deglycosylation by the gut microbiota is a critical step for the absorption and subsequent systemic effects of these compounds. nih.gov
The interaction is a two-way street; not only do gut microbes metabolize flavonoids, but flavonoids and their metabolites can also modulate the composition and function of the gut microbiota. nih.gov For instance, diosmetin has been shown to regulate the gut microbiota in a colitis model, suggesting a potential for therapeutic efficacy through this mechanism. nih.gov
The process of glucuronidation is a major metabolic pathway for flavonoids in the liver. However, once these glucuronide conjugates are excreted into the intestinal lumen via bile, they can once again become substrates for bacterial enzymes, specifically β-glucuronidases. nih.gov These enzymes can hydrolyze the glucuronide moiety, releasing the aglycone (e.g., diosmetin) for reabsorption. This process, known as enterohepatic circulation, can significantly extend the half-life and bioavailability of the flavonoid. nih.gov
Research has identified specific intestinal bacteria, such as strains of Escherichia, that are capable of metabolizing diosmetin-7-O-glucoside. nih.gov The metabolic pathways include deglycosylation to diosmetin, followed by further transformations like dehydroxylation, methylation, and acetylation. nih.gov This highlights the complex biotransformation that flavonoid glucuronides undergo, mediated by the diverse enzymatic capabilities of the gut microbiota.
Advanced Research Applications and Methodological Development Utilizing Diosmetin 3 ,7 Diglucuronide D3
Role as an Internal Standard in Bioanalytical Method Development and Validation
In the realm of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, the use of a suitable internal standard (IS) is critical for ensuring the accuracy and precision of quantitative data. wuxiapptec.combioanalysis-zone.com An ideal internal standard should behave chemically and physically as closely as possible to the analyte of interest. tum.debioanalysis-zone.com Diosmetin (B1670712) 3',7-Diglucuronide-d3 excels in this role for the quantification of its non-deuterated counterpart, Diosmetin 3',7-Diglucuronide.
The key advantages of using a stable isotope-labeled internal standard like Diosmetin 3',7-Diglucuronide-d3 include:
Similar Physicochemical Properties: Being structurally almost identical to the analyte, it exhibits similar extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer. wuxiapptec.comaptochem.com This ensures that any variations or losses during sample preparation and analysis affect both the analyte and the internal standard to the same extent. wuxiapptec.com
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. tum.de Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction and more reliable quantification. wuxiapptec.com
Improved Method Robustness: The use of a deuterated internal standard enhances the ruggedness and reproducibility of the bioanalytical method, leading to higher throughput and lower rejection rates for analytical runs. aptochem.com
The process of bioanalytical method validation, as per guidelines from regulatory bodies like the FDA and EMA, involves rigorous testing of parameters such as accuracy, precision, linearity, and stability. rjptonline.orgnih.gov The use of this compound as an internal standard is instrumental in meeting the stringent requirements for these validation parameters. rjptonline.orgnih.gov
Application in Isotopic Dilution Mass Spectrometry for Precise Quantitative Analysis
Isotopic Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving high-precision quantitative analysis. This method relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This compound is perfectly suited for this application when quantifying Diosmetin 3',7-Diglucuronide.
The principle of IDMS involves creating a mixture of the sample containing the unknown amount of the "light" (natural abundance) analyte and a known amount of the "heavy" (isotope-labeled) standard. The ratio of the two is then measured by a mass spectrometer. Since the chemical and physical behaviors of the light and heavy forms are nearly identical, this ratio remains constant throughout the sample preparation and analysis process.
The benefits of using this compound in IDMS include:
High Accuracy and Precision: IDMS is considered a definitive method for quantification due to its ability to minimize errors arising from sample loss and instrumental drift. isolife.nl
Reduced Need for Complete Extraction: As the measurement is based on the isotopic ratio, complete recovery of the analyte from the sample matrix is not necessary for accurate quantification. isolife.nl
Enhanced Specificity: The mass difference between the analyte and the deuterated standard allows for their distinct detection by the mass spectrometer, improving the specificity of the measurement. symeres.com
Development of In Vitro and In Vivo Probes for Metabolic Pathway Elucidation
Understanding the metabolic fate of flavonoids like diosmetin is crucial for evaluating their bioavailability and biological activity. This compound can be utilized as a tracer to investigate the complex metabolic pathways of diosmetin both in laboratory settings (in vitro) and in living organisms (in vivo). acs.org
After administration, flavonoids are often metabolized, with glucuronidation being a major conjugation pathway. nih.govresearchgate.net Studies have shown that diosmin (B1670713) is rapidly hydrolyzed to its aglycone, diosmetin, which is then absorbed and metabolized into glucuronide conjugates. nih.govmdpi.com Diosmetin-3-O-glucuronide has been identified as a major circulating metabolite. nih.govmdpi.com
By administering this compound, researchers can:
Trace Metabolic Conversion: Track the conversion of the administered deuterated compound into other metabolites within the body.
Identify and Quantify Metabolites: The distinct mass of the deuterated metabolites allows for their easy identification and quantification using mass spectrometry. acs.org
Study Enzyme Kinetics: Investigate the kinetics of the enzymes responsible for the glucuronidation and other metabolic transformations of diosmetin. nih.gov
This approach provides valuable insights into the absorption, distribution, metabolism, and excretion (ADME) profile of diosmetin and its metabolites. acs.org
Utilization as a Reference Material for Pharmacokinetic and Metabolomic Research
In pharmacokinetic and metabolomic studies, the availability of high-purity, well-characterized reference materials is essential for ensuring the quality and comparability of data across different studies and laboratories. pharmaffiliates.comnih.gov this compound serves as an invaluable reference material for research focused on the pharmacokinetics of diosmetin and for broader metabolomic investigations. moravek.comnih.gov
Pharmacokinetic Research: Pharmacokinetic studies aim to understand how a substance is absorbed, distributed, metabolized, and eliminated by the body. nih.govoriprobe.com The use of deuterated compounds like this compound as internal standards allows for the precise quantification of the parent compound and its metabolites in various biological matrices such as plasma and urine. pharmaffiliates.comnih.gov This is crucial for determining key pharmacokinetic parameters.
Metabolomic Research: Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. moravek.com Stable isotope-labeled compounds are used to improve the accuracy and reliability of metabolite quantification in complex biological samples. thermofisher.com this compound can be used as part of a panel of internal standards to correct for analytical variability and ensure data quality in metabolomic studies investigating the effects of flavonoids or other xenobiotics. iroatech.com
The table below summarizes the key applications of this compound in advanced research:
| Application Area | Specific Use of this compound | Key Benefits |
| Bioanalytical Method Development | Internal Standard | Corrects for sample loss and matrix effects, improves accuracy and precision. wuxiapptec.comtum.de |
| Isotopic Dilution Mass Spectrometry | Isotope-labeled Standard | Enables high-precision quantification, reduces need for complete extraction. isolife.nl |
| Metabolic Pathway Elucidation | In Vitro and In Vivo Probe | Traces metabolic fate, identifies and quantifies metabolites. acs.orgnih.gov |
| Pharmacokinetic & Metabolomic Research | Reference Material/Internal Standard | Ensures data quality and comparability, enables accurate quantification. pharmaffiliates.commoravek.com |
Future Research Directions and Unexplored Avenues for Diosmetin 3 ,7 Diglucuronide Research
Elucidation of Novel Biological Activities in Non-Mammalian and Emerging Model Systems
The use of non-mammalian model organisms offers a powerful, high-throughput approach to screen for and elucidate the biological activities of flavonoid metabolites. embopress.org Organisms like the zebrafish (Danio rerio), the nematode worm (Caenorhabditis elegans), and the fruit fly (Drosophila melanogaster) present unique advantages, including rapid development, genetic tractability, and optically transparent embryos suitable for real-time imaging. embopress.orgmdpi.com
Future research should leverage these models to investigate the effects of Diosmetin (B1670712) 3',7-Diglucuronide across various physiological and pathological contexts. Zebrafish, for instance, are an excellent model for studying cardiovascular development, neuroinflammation, and oxidative stress—areas where flavonoids are known to have an impact. mdpi.comnih.gov The known anti-inflammatory and antioxidant properties of a related metabolite, diosmetin-3-O-β-d-glucuronide, in human skin models suggest that Diosmetin 3',7-Diglucuronide may have similar or distinct protective effects that could be rapidly assessed in these systems. mdpi.comnih.gov Screening Diosmetin 3',7-Diglucuronide in zebrafish models of neurodegenerative diseases or toxin-induced organ damage could reveal novel protective activities. mdpi.com Furthermore, the innate immune system of models like the greater wax moth (Galleria mellonella) shares similarities with that of mammals, providing a valuable platform for investigating potential immunomodulatory effects. mdpi.com
Table 1: Potential Applications of Non-Mammalian Models in Diosmetin 3',7-Diglucuronide Research
| Model Organism | Research Area | Potential Endpoints to Investigate | Rationale |
|---|---|---|---|
| Zebrafish (Danio rerio) | Neuroprotection | Reduction of neuronal apoptosis, modulation of neuroinflammatory markers, assessment of locomotor activity after neurotoxin exposure. | Transparent embryos allow for in vivo imaging of neural development and damage. mdpi.com |
| Zebrafish (Danio rerio) | Cardiovascular Health | Vasodilation, heart rate modulation, protection against chemically-induced cardiotoxicity. | Established models for cardiovascular disease and rapid screening of compounds. mdpi.com |
| C. elegans | Longevity & Stress Resistance | Lifespan extension, improved survival under oxidative or thermal stress, modulation of stress-related gene expression. | Short lifespan and well-defined genetic pathways make it ideal for aging studies. embopress.org |
| Drosophila melanogaster | Metabolic Diseases | Effects on insulin (B600854) signaling pathways, lipid accumulation, and glucose homeostasis in high-sugar diet models. | Conserved metabolic pathways relevant to human diseases like diabetes. embopress.org |
Integration into Systems Biology and Advanced Omics Research Methodologies
To gain a holistic understanding of the biological impact of Diosmetin 3',7-Diglucuronide, its integration into systems biology and multi-omics research is essential. This approach moves beyond single-target interactions to map the comprehensive effects of a compound on global cellular processes. By employing transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles), researchers can identify the molecular networks and signaling pathways modulated by Diosmetin 3',7-Diglucuronide.
For example, treating relevant cell models (such as endothelial cells or microglia) with this metabolite, followed by RNA-sequencing, could reveal its influence on genes related to inflammation, oxidative stress, and cellular metabolism. nih.gov Proteomic analysis could then identify corresponding changes in protein expression and post-translational modifications, while metabolomics would provide a snapshot of the downstream shifts in the cellular metabolic landscape. This multi-omics data can be integrated to construct a detailed picture of the compound's mechanism of action, potentially uncovering novel therapeutic targets and biomarkers of its activity. nih.gov This approach has the potential to become a powerful tool for understanding the health-promoting effects of flavonoid glucuronides on a larger scale. nih.gov
Advancements in Computational Modeling and In Silico Prediction for Flavonoid Glucuronides
Computational modeling and in silico methods are invaluable tools for predicting the behavior of flavonoid glucuronides and accelerating research by prioritizing experimental studies. nih.gov Molecular dynamics simulations and docking studies can provide detailed insights into the binding of Diosmetin 3',7-Diglucuronide to specific biological targets like enzymes and receptors. nih.gov Such studies have been successfully used to understand the structure-dependent deconjugation of other flavonoid glucuronides by human β-glucuronidase, revealing how factors like glucuronidation position and C-ring saturation influence enzyme activity. nih.gov
Future in silico research could focus on:
Target Prediction: Using the structure of Diosmetin 3',7-Diglucuronide to screen against databases of protein structures to identify potential binding partners and predict novel biological activities.
Metabolic Stability: Modeling its interaction with key metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases, to predict its metabolic fate and potential for further conjugation or de-conjugation. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Comparing the predicted binding affinities and interactions of Diosmetin 3',7-Diglucuronide with its parent aglycone (diosmetin) and other metabolites (e.g., diosmetin-3'-glucuronide) to understand how the number and position of glucuronide moieties affect biological activity. nih.gov This can help explain inconsistencies found in different studies and provide a predictive framework. nih.gov
Table 2: In Silico Approaches for Flavonoid Glucuronide Research
| Computational Method | Research Application for Diosmetin 3',7-Diglucuronide | Expected Outcome |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities to a panel of therapeutic targets (e.g., kinases, cyclooxygenases, nuclear receptors). | Identification of high-probability biological targets, guiding in vitro validation. nih.gov |
| Molecular Dynamics Simulation | Simulating the dynamic behavior of the compound when bound to a target protein over time. | Understanding the stability of the ligand-protein complex and the molecular basis of its interaction. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate structural features of various flavonoid glucuronides with their observed biological activity. | A predictive tool to design novel glucuronide derivatives with enhanced activity. nih.gov |
Development of Enhanced In Vitro Models for Superior Preclinical Predictivity
To better translate research findings into clinical relevance, there is a critical need to move beyond traditional 2D cell culture systems toward more physiologically representative in vitro models. While studies on metabolites like diosmetin-3-O-β-d-glucuronide have successfully used ex vivo human skin explants to demonstrate anti-inflammatory and antioxidant effects mdpi.comnih.gov, the application of even more advanced models is a key future direction.
The development of three-dimensional (3D) organoids and "organ-on-a-chip" technologies offers an unprecedented opportunity to study the effects of Diosmetin 3',7-Diglucuronide in a multi-cellular, tissue-like context. mdpi.com For instance:
Liver Organoids or Liver-on-a-Chip: These models, which contain primary human hepatocytes and other liver cell types, could be used to study the hepatic metabolism of Diosmetin 3',7-Diglucuronide in detail, including its potential for enterohepatic recirculation and its effects on liver-specific functions. mdpi.com
Vascularized Skin/Endothelial Models: Building on the ex vivo skin model, a microfluidic chip containing endothelialized channels would allow for the study of how Diosmetin 3',7-Diglucuronide affects vascular permeability, leukocyte adhesion, and inflammatory responses under flow conditions, mimicking the circulatory system. nih.gov
Gut-on-a-Chip: These models simulate the intestinal environment, including the epithelial barrier and gut microbiome. mdpi.com They would be invaluable for studying the initial formation of diosmetin glucuronides from diosmin (B1670713) by microbial enzymes, their subsequent absorption, and their effects on intestinal barrier integrity and inflammation. mdpi.com
These advanced models can provide more accurate data on compound efficacy and metabolism, improving the preclinical predictivity of in vitro studies and reducing the reliance on animal testing. mdpi.commdpi.com
Q & A
Q. How does isotope dilution improve the quantification of this compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
